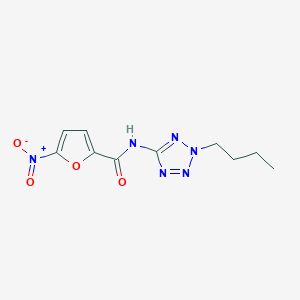![molecular formula C22H27NO5 B251229 Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)
Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate, also known as DAAOI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of adamantyl-substituted phenyl esters, which have been shown to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for the regulation of antioxidant and detoxification enzymes, and activation of this pathway can lead to a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the reduction of ROS levels, the inhibition of inflammation, and the activation of the Nrf2 pathway. Additionally, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. It has also been shown to have potential applications in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Orientations Futures
There are several potential future directions for research on Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Finally, there is potential for the development of new compounds based on the structure of this compound that may exhibit even more potent biological activities.
Méthodes De Synthèse
The synthesis of Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate involves a multi-step process that starts with the reaction of adamantylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-aminoisophthalic acid to form the amide bond. Finally, the dimethyl ester is formed using dimethyl sulfate. The overall yield of this process is around 30%.
Applications De Recherche Scientifique
Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have potential applications in the treatment of cardiovascular diseases, as it can reduce oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C22H27NO5 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
dimethyl 5-[[2-(1-adamantyl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H27NO5/c1-27-20(25)16-6-17(21(26)28-2)8-18(7-16)23-19(24)12-22-9-13-3-14(10-22)5-15(4-13)11-22/h6-8,13-15H,3-5,9-12H2,1-2H3,(H,23,24) |
Clé InChI |
ABRDZGULBWHAPK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)OC |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)




![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)

![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
